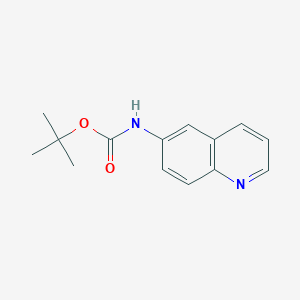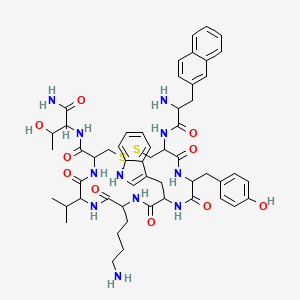
tert-Butyl quinolin-6-ylcarbamate
Vue d'ensemble
Description
tert-Butyl quinolin-6-ylcarbamate (CAS: 221070-93-5) is a carbamate derivative featuring a quinoline scaffold substituted at the 6-position with a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in organic synthesis and medicinal chemistry as a protected intermediate for amines, enabling selective reactivity in multi-step reactions. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The Boc group enhances stability and solubility, making it valuable in peptide synthesis and heterocyclic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl quinolin-6-ylcarbamate typically involves the protection of the amino group on quinoline. One common method is the reaction of quinoline with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino group is then introduced at the 6-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl quinolin-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Medicinal Chemistry
Tert-butyl quinolin-6-ylcarbamate has shown potential as a lead compound in drug discovery. Its structural similarity to other bioactive compounds allows researchers to explore its efficacy against various diseases.
Potential Therapeutic Targets:
- Cancer Treatment: Research indicates that compounds related to this compound may act as inhibitors of the Kras protein, which is implicated in several cancers. Inhibition of Kras can significantly reduce tumor growth and proliferation. Initial studies suggest modifications to the quinoline structure can enhance binding efficiency and specificity towards mutated forms of Kras.
Case Study:
A study demonstrated that derivatives of quinoline-based compounds exhibited significant biological activities, including anti-cancer properties. The binding affinity of these compounds to Kras proteins was assessed, indicating a promising avenue for therapeutic intervention in cancer treatments.
Antimicrobial Activity
This compound has been explored for its antimicrobial properties. Similar compounds have been tested against pathogens such as Mycobacterium tuberculosis (Mtb), showing varying degrees of inhibitory activity.
Research Findings:
In vitro screening of arylated quinoline derivatives revealed that specific substitutions on the quinoline ring could enhance anti-tubercular activity. For instance, modifications at certain positions on the ring led to increased efficacy against both replicating and non-replicating forms of Mtb .
Table 1: Anti-Tubercular Activity of Quinoline Derivatives
| Compound | Position of Substitution | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7i | C-2 2-(naphthalen-2-yl) | 16 | Moderate |
| 7m | C-2 22-(phenanthren-3-yl) | 19 | High |
Synthetic Methodologies
The synthesis of this compound involves various organic reactions, including carbamate formation through reactions with isocyanates or carbonates. These methodologies are crucial for developing new derivatives with enhanced biological activities.
Synthesis Pathways:
The compound can be synthesized via multi-step processes that allow for functional group modifications, enhancing its pharmacological profiles . For example, phase-transfer catalysis has been employed to facilitate the alkylation reactions necessary for producing derivatives with desired characteristics .
Mécanisme D'action
The mechanism of action of tert-Butyl quinolin-6-ylcarbamate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions at other positions on the quinoline ring, making it a versatile intermediate in organic synthesis. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
The primary structural analogs of tert-Butyl quinolin-6-ylcarbamate differ in substituent type, position, or heterocyclic core. Key comparisons include:
Key Observations :
- Chlorine vs.
- Dual Substitution : The 4-chloro-6-Boc derivative (1447606-50-9) combines electronic effects (Cl electron-withdrawing) and steric protection (Boc), making it useful in palladium-catalyzed reactions .
Physicochemical Properties
- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM) compared to non-protected quinoline amines. Brominated derivatives (e.g., 1312611-18-9) show reduced aqueous solubility due to increased hydrophobicity .
- Stability : All Boc-protected analogs require storage at 2–8°C under anhydrous conditions to prevent decomposition .
Activité Biologique
Introduction
Tert-butyl quinolin-6-ylcarbamate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound features a quinoline ring substituted with a tert-butyl group and a carbamate functional group. This structure is significant for its biological activity, as modifications to the quinoline core can influence its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : The initial step often involves the cyclization of appropriate precursors to form the quinoline structure.
- Carbamate Formation : The incorporation of the tert-butyl group and subsequent formation of the carbamate are achieved through standard carbamoylation reactions.
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound has been studied for its role in inhibiting certain enzymes and proteins that are crucial in disease processes, such as cancer and inflammation.
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting oncogenic proteins. For instance, studies have shown that modifications to the quinoline structure can enhance binding affinity to mutant forms of proteins like Kras, which are prevalent in many cancers .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation can lead to reduced cytokine production .
Case Studies
Several studies have reported on the biological activity of compounds related to this compound, highlighting its potential therapeutic applications:
- Cancer Research : A study published in 2023 demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation .
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar quinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures .
Data Tables
The following table summarizes key findings from research studies on this compound and structurally similar compounds:
Q & A
Basic Research Questions
Q. What critical safety protocols should be followed when handling tert-Butyl quinolin-6-ylcarbamate in laboratory settings?
- Methodological Answer: Prioritize personal protective equipment (PPE), including respiratory protection and nitrile gloves, in well-ventilated fume hoods. Avoid ignition sources and static discharge, as tert-butyl derivatives are often sensitive to heat and reactive conditions. Store in airtight containers at 2–8°C, away from oxidizing agents. Consult SDS guidelines for analogous carbamates to infer hazard profiles (e.g., acute toxicity, skin/eye irritation) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer: A common approach involves reacting quinolin-6-amine with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer: Use 1H/13C NMR to confirm carbamate linkage and tert-butyl group integration. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Compare spectral data with NIST reference standards for validation. Elemental analysis (C, H, N) further verifies molecular composition .
Advanced Research Questions
Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl carbamate derivatives?
- Methodological Answer: Dynamic NMR at low temperatures (–40°C to –80°C) captures slow conformational exchanges (e.g., axial vs. equatorial tert-butyl positioning). DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., water or THF) predict thermodynamic stability, reconciling discrepancies between solution-phase and crystallographic data. This dual approach clarifies steric and electronic influences on conformation .
Q. How can researchers address contradictions in spectroscopic data during derivative characterization?
- Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities. X-ray crystallography resolves structural ambiguities, while high-resolution MS confirms molecular ions. Reproduce syntheses under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental variables .
Q. What strategies optimize catalytic conditions for this compound synthesis?
- Methodological Answer: Screen catalysts (e.g., K2CO3 vs. DBU) and solvents (polar aprotic vs. ethers) using design of experiments (DoE) to identify optimal combinations. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Adjust stoichiometry (1.2–1.5 eq. tert-butyl chloroformate) and reaction time (1–24 hr) to maximize yield while minimizing side products like urea derivatives .
Propriétés
IUPAC Name |
tert-butyl N-quinolin-6-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIAZNDFPUJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














